3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole-dione core substituted with a furan-2-yl group at position 3, a 4-morpholinophenyl group at position 5, and a phenyl group at position 2. The furan and phenyl substituents contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(4-morpholin-4-ylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c29-24-21-22(20-7-4-14-32-20)28(19-5-2-1-3-6-19)33-23(21)25(30)27(24)18-10-8-17(9-11-18)26-12-15-31-16-13-26/h1-11,14,21-23H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJZHFXLXKCAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic compound that belongs to the isoxazole class of heterocyclic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A furan ring
- A morpholinophenyl substituent
- A dihydropyrroloisoxazole core
The molecular formula is , with a molecular weight of approximately 336.39 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various isoxazole derivatives. In particular, compounds related to 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole have been evaluated for their cytotoxic effects against cancer cell lines.
-
Cytotoxicity Studies :
- The cytotoxic effects of isoxazole derivatives were assessed using the MTT assay on human promyelocytic leukemia cell line (HL-60). The IC50 values ranged from 86 μM to 755 μM, indicating variable potency among different derivatives. Notably, certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Compound IC50 (μM) Mechanism of Action Isoxazole (3) 86 Induces apoptosis and cell cycle arrest Isoxazole (6) 755 Primarily causes cell cycle arrest - Mechanistic Insights :
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities based on structural analogs and related studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole:
- Study on Prostate Cancer : A study synthesized a series of isoxazoles and evaluated their effects on prostate cancer cell lines (PC3). One compound showed selectivity comparable to established chemotherapeutics like 5-FU .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various targets involved in cancer progression, such as ribosomal protein S6 kinase beta-1 (S6K1), providing insights into their potential mechanisms of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrrolo[3,4-d]isoxazole-dione derivatives, focusing on substituents, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to ; †Extrapolated from ; ‡Estimated from analogous syntheses .
Key Findings:
Substituent Effects on Physicochemical Properties: The morpholinophenyl group in the target compound likely enhances water solubility compared to chlorophenyl or dimethylaminophenyl derivatives due to morpholine’s polar oxygen and nitrogen atoms, which facilitate hydrogen bonding . Ortho-substituted tolyl groups (e.g., in ) introduce steric hindrance, which may affect crystallinity and packing efficiency, as seen in the planar vs. perpendicular conformations of fluorophenyl groups in .
Synthetic Feasibility :
- The target compound’s synthesis likely follows methods analogous to , where pyrrolo[3,4-d]isoxazole-dione derivatives are prepared via cyclocondensation reactions. Yields for similar compounds range from 27–33% , suggesting moderate efficiency.
- Crystallization from polar solvents like dimethylformamide (DMF) is common for obtaining single crystals suitable for X-ray diffraction, as demonstrated in .
Morpholine vs. dimethylamino groups: Morpholine’s cyclic ether and secondary amine structure offers distinct electronic effects compared to the tertiary amine in dimethylaminophenyl derivatives, possibly altering reactivity in downstream functionalization .
For example, morpholine derivatives are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-d]isoxazole-dione core in this compound?
- Methodological Answer : The core structure can be synthesized via a [3+2] cycloaddition between a nitrile oxide (generated in situ from chlorooxime derivatives) and a dipolarophile such as a pyrrolidine-dione precursor. Post-functionalization steps include Suzuki-Miyaura coupling for aryl group introduction (e.g., morpholinophenyl) and furan attachment via nucleophilic substitution .
- Critical Design Note : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid side reactions from the electron-rich furan and morpholine groups.
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and regiochemistry of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve stereochemistry using coupling constants (e.g., for vicinal protons) and NOESY/ROESY for spatial proximity analysis of the fused bicyclic system .
- X-ray Crystallography : Definitive confirmation of regiochemistry and absolute configuration via single-crystal diffraction (see structural analog in ).
- Data Table :
| Key NMR Signals (δ ppm) | Assignment |
|---|---|
| 5.2–5.8 (multiplet) | Isoxazole protons |
| 3.6–4.1 (broad) | Morpholine N-CH |
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in proposed reaction mechanisms for side-product formation during synthesis?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions).
- Pair computational results with LC-MS/MS data to identify unexpected intermediates .
- Example : A study on analogous Ru(II) complexes demonstrated that solvent polarity significantly influences reaction pathway dominance .
Q. What experimental strategies address contradictory biological activity data in different assay systems (e.g., antimicrobial vs. cytotoxicity assays)?
- Methodological Answer :
- Dose-Response Analysis : Establish EC/IC curves across multiple cell lines to differentiate target-specific effects from general toxicity.
- Membrane Permeability Studies : Use fluorescence-based assays (e.g., Caco-2 cell models) to assess whether bioavailability differences explain activity variations .
Q. How can the compound’s electronic properties be tuned to enhance its potential as a photoredox catalyst?
- Methodological Answer :
- Electrochemical Characterization : Cyclic voltammetry (CV) to measure reduction potentials of the isoxazole and furan moieties.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate the LUMO energy, as seen in Ru(II) polypyridyl systems .
Experimental Design & Theoretical Frameworks
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV.
- Oxidative Stress Tests : Use HO/Fe systems to simulate reactive oxygen species (ROS) environments .
Q. What conceptual frameworks guide the exploration of structure-activity relationships (SAR) for this compound?
- Theoretical Basis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
